5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide
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Overview
Description
5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide typically involves the following steps:
Iodination: The addition of an iodine atom to the benzene ring.
Amidation: The formation of the amide bond by reacting the brominated and iodinated benzene derivative with 2-hydroxypropylamine.
The reaction conditions for these steps often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine and iodine atoms can be reduced to form dehalogenated derivatives.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the benzene ring.
Scientific Research Applications
5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms can form halogen bonds with biological molecules, affecting their function. The hydroxypropyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide
- 5-bromo-N-(2-hydroxypropyl)-2-nitrobenzenesulfonamide
- 5-bromo-N-(2-hydroxypropyl)-N-methyl-2-(methylamino)-3-pyridinesulfonamide
Uniqueness
5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which can enhance its reactivity and binding properties. The hydroxypropyl group also contributes to its solubility and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11BrINO2 |
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Molecular Weight |
384.01 g/mol |
IUPAC Name |
5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide |
InChI |
InChI=1S/C10H11BrINO2/c1-6(14)5-13-10(15)8-4-7(11)2-3-9(8)12/h2-4,6,14H,5H2,1H3,(H,13,15) |
InChI Key |
WGYYKFIAMYIUKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)Br)I)O |
Origin of Product |
United States |
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